1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-phenylprop-2-yn-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAGQXBNCMMOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342457 | |
| Record name | 2-Propyn-1-one, 1-(4-chlorophenyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16616-42-5 | |
| Record name | 2-Propyn-1-one, 1-(4-chlorophenyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 1 4 Chlorophenyl 3 Phenylprop 2 Yn 1 One
Strategic Retrosynthetic Analysis and Precursor Design
Retrosynthetic analysis is a foundational technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. nsf.gov For 1-(4-chlorophenyl)-3-phenylprop-2-yn-1-one, two primary retrosynthetic disconnections are most logical.
The most common disconnection is at the C-C bond between the carbonyl group and the alkyne moiety (Disconnection A). This approach simplifies the target molecule into a 4-chlorobenzoyl synthon and a phenylacetylide synthon. The corresponding synthetic equivalents for these synthons are an activated form of 4-chlorobenzoic acid, such as 4-chlorobenzoyl chloride, and phenylacetylene (B144264), respectively. This strategy forms the basis for several classical and metal-catalyzed acylation reactions.
A second strategic disconnection involves breaking the C(sp)-C(sp2) bond of the phenylacetylene moiety (Disconnection B), which is characteristic of carbonylative coupling reactions. This leads to three primary components: a 4-chlorophenyl precursor (e.g., 4-chloroiodobenzene or 4-chlorobromobenzene), carbon monoxide (CO) as the carbonyl source, and phenylacetylene. This approach leverages the power of palladium catalysis to construct the ynone framework in a convergent manner.
These analyses guide the selection of appropriate starting materials and the development of a coherent synthetic plan, enabling chemists to choose the most efficient pathway based on precursor availability, reaction robustness, and desired scale.
Transition Metal-Catalyzed Alkyne Acylation and Cross-Coupling Strategies
Transition metal catalysis has revolutionized the synthesis of carbon-carbon bonds, offering mild and efficient pathways to complex molecules that were previously difficult to access. mdpi.comresearchgate.net The synthesis of this compound is well-suited to several powerful transition metal-catalyzed methods.
Palladium-catalyzed carbonylative couplings are powerful for synthesizing carbonyl-containing compounds. The synthesis of this compound can be achieved via a carbonylative Sonogashira-type reaction. In this process, a 4-chlorophenyl halide (typically an iodide or bromide) undergoes oxidative addition to a palladium(0) catalyst. Subsequent insertion of carbon monoxide forms a 4-chlorobenzoyl-palladium complex. This intermediate then reacts with phenylacetylene (typically in the presence of a copper(I) co-catalyst) in a cross-coupling step, followed by reductive elimination to yield the final ynone product and regenerate the palladium(0) catalyst. nih.gov This methodology allows for the convergent assembly of the molecule from three simple components. A key advantage is the avoidance of handling potentially unstable acyl chlorides. organic-chemistry.org
The most direct and widely used method for preparing ynones is the coupling of a terminal alkyne with an acyl chloride. The synthesis of this compound via this route involves the reaction of phenylacetylene with 4-chlorobenzoyl chloride. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, known as the Sonogashira-Hagihara coupling.
The generally accepted mechanism involves the formation of a copper(I) acetylide from phenylacetylene and the copper(I) salt (e.g., CuI). Concurrently, the palladium(0) catalyst undergoes oxidative addition with 4-chlorobenzoyl chloride to form a Pd(II)-acyl complex. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the desired this compound. The reaction is typically run in the presence of an amine base, such as triethylamine (B128534), which serves to neutralize the HCl generated.
More recent advancements have focused on oxidative cross-coupling reactions, which can obviate the need for pre-functionalized starting materials like acyl chlorides or aryl halides. While specific examples for this compound are not extensively documented, the principles can be applied. For instance, methods involving the palladium/copper-catalyzed oxidative arylation with aroyl hydrazides could be adapted. nih.gov An alternative theoretical approach could involve the direct oxidative coupling of 4-chlorobenzaldehyde (B46862) with phenylacetylene, though this transformation is challenging and often requires specific directing groups or highly optimized catalyst systems to achieve regioselectivity and prevent side reactions like homocoupling. Iodine-promoted oxidative cross-coupling reactions have also emerged as a sustainable alternative to traditional metal-catalyzed approaches for constructing conjugated systems. rsc.org
Advanced Functional Group Interconversion Routes to the Prop-2-yn-1-one Scaffold
Beyond directly forming the carbon-carbon bonds of the ynone core, the target molecule can be synthesized through the interconversion of other functional groups. ub.edu A prominent strategy involves the oxidation of a precursor propargyl alcohol.
In this two-step approach, 1-(4-chlorophenyl)-3-phenylprop-2-yn-1-ol is first synthesized. This is readily achieved by the nucleophilic addition of a phenylacetylide anion to 4-chlorobenzaldehyde. The phenylacetylide is generated in situ from phenylacetylene using a strong base such as n-butyllithium or a Grignard reagent. The subsequent step is the oxidation of the secondary propargyl alcohol to the corresponding ketone. A variety of oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being particularly effective and selective for allylic and propargylic alcohols. Other common reagents include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for Swern or Moffatt oxidation. This route is advantageous when the corresponding aldehyde is more readily available or less expensive than the acyl chloride.
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound, particularly via the widely used Sonogashira-Hagihara coupling, are highly dependent on the reaction conditions. researchgate.net Key parameters for optimization include the choice of catalyst, ligand, solvent, base, and temperature.
Catalyst and Ligand: The palladium source and its associated ligands are critical. Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice of phosphine (B1218219) ligand can influence catalyst stability and activity. For some transformations, ligandless palladium systems or those employing N-heterocyclic carbene (NHC) ligands may offer superior performance.
Solvent: The solvent plays a crucial role in solubility and reaction kinetics. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), acetonitrile, and toluene (B28343) are commonly used.
Base: An organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required to scavenge the acid generated during the reaction. The choice and stoichiometry of the base can significantly impact the reaction rate and yield.
Temperature: While many Sonogashira couplings are performed at room temperature, gentle heating may be necessary to drive the reaction to completion, especially with less reactive substrates.
The following table illustrates hypothetical optimization parameters for the Sonogashira-Hagihara synthesis of this compound from 4-chlorobenzoyl chloride and phenylacetylene.
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (3) | Triethylamine | THF | 25 | 85 |
| 2 | Pd(PPh₃)₄ (2) | CuI (3) | Triethylamine | THF | 25 | 88 |
| 3 | PdCl₂(PPh₃)₂ (2) | CuI (3) | DIPEA | DMF | 25 | 92 |
| 4 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Triethylamine | Toluene | 50 | 80 |
| 5 | PdCl₂(PPh₃)₂ (2) | None | Triethylamine | THF | 25 | <10 |
| 6 | PdCl₂(PPh₃)₂ (2) | CuI (3) | Triethylamine | THF | 0 | 65 |
Green Chemistry Principles in Synthetic Route Development for Acetylenic Ketones
The development of synthetic routes for acetylenic ketones, including this compound, is increasingly being guided by the principles of green chemistry. This approach aims to minimize the environmental impact of chemical processes by focusing on aspects such as waste reduction, energy efficiency, and the use of less hazardous substances. bridgew.edunih.gov The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for chemists to design more sustainable synthetic methodologies. bridgew.edu
A primary goal in the green synthesis of acetylenic ketones is the prevention of waste, which is considered more advantageous than treating waste after it has been created. nih.gov This principle encourages the design of synthetic pathways that generate minimal byproducts. Another key principle is atom economy, which assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. firp-ula.org Traditional syntheses of ketones can be energy-intensive and produce significant chemical waste. mcgill.ca
In the context of synthesizing this compound, green chemistry principles would favor catalytic reactions over stoichiometric ones. Catalysts are used in small amounts and can be recycled, reducing waste. firp-ula.org The development of efficient and recyclable catalysts is a significant area of research for the synthesis of acetylenic ketones. Furthermore, the use of safer solvents and auxiliaries is crucial. nih.gov Research has explored the use of water as a solvent in the synthesis of organic compounds, which is considered a green approach. researchgate.netnih.gov The ideal scenario, according to Sheldon's philosophy, is to use no solvent at all. nih.gov
Energy efficiency is another important consideration. Synthetic methods that can be conducted at ambient temperature and pressure are preferred over those requiring high energy input. The use of renewable feedstocks is also a central tenet of green chemistry. nih.gov While the immediate precursors for this compound are typically derived from petrochemical sources, ongoing research into bio-based alternatives for aromatic compounds could provide greener pathways in the future.
The application of these principles is leading to the development of more sustainable and environmentally friendly methods for producing acetylenic ketones. The following table provides a comparative overview of traditional versus greener approaches for the synthesis of this class of compounds, highlighting key green chemistry metrics.
| Green Chemistry Principle | Traditional Synthetic Approach for Acetylenic Ketones | Greener Synthetic Approach for Acetylenic Ketones |
| Waste Prevention | Often generates significant amounts of inorganic salts and organic byproducts. | Employs catalytic methods and one-pot procedures to minimize byproduct formation. |
| Atom Economy | May have lower atom economy due to the use of stoichiometric reagents. | Maximizes the incorporation of reactant atoms into the final product through optimized reaction design. |
| Use of Less Hazardous Chemical Syntheses | May utilize toxic reagents and solvents. | Focuses on the use of non-toxic or less toxic reagents and environmentally benign solvents like water. researchgate.netnih.gov |
| Design for Energy Efficiency | Often requires high temperatures and pressures, leading to high energy consumption. | Aims for reactions that proceed at ambient temperature and pressure. |
| Use of Catalysis | Relies on stoichiometric reagents that are consumed in the reaction. | Utilizes highly efficient and recyclable catalysts to reduce waste. firp-ula.org |
In Depth Mechanistic Investigations and Transformative Reactions of 1 4 Chlorophenyl 3 Phenylprop 2 Yn 1 One
Nucleophilic Addition Reactions Across the Alkyne Moiety
The polarized nature of the ynone functional group makes the β-carbon of the alkyne electrophilic and thus a prime target for nucleophilic attack. This conjugate addition, often referred to as a Michael addition, is a fundamental reaction of ynones. wikipedia.orgorganic-chemistry.org The reaction typically begins with the attack of a nucleophile on the β-alkynyl carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final vinyl-substituted product. wikipedia.org Softer nucleophiles generally favor this 1,4-addition pathway over a 1,2-addition to the carbonyl carbon. researchgate.net
The addition of heteroatom nucleophiles, such as thiols (thiol-yne Michael addition) and amines (amino-yne Michael addition), to activated alkynes is a highly efficient method for forming carbon-heteroatom bonds. nih.gov The regioselectivity of this reaction is well-defined, with the nucleophile consistently adding to the β-carbon, driven by the electronic influence of the conjugated ketone.
The stereochemical outcome of the addition, resulting in either the E or Z isomer of the enone product, can be influenced by several factors including the nature of the nucleophile, the solvent, and the presence of a catalyst. For instance, base-catalyzed thiol-yne additions are believed to proceed via two main pathways, depending on the catalyst's nucleophilicity, which can affect the final stereochemistry. nih.gov
| Nucleophile | Reaction Conditions | Product Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Thiophenol | Piperidine (cat.), ambient temp. | β-Thiovinyl ketone | Typically E/Z mixture, can be selective | nih.gov |
| Amines (e.g., aniline) | Uncatalyzed or acid/base catalysis | β-Enaminone | Predominantly E-isomer (trans-addition) | chemistrysteps.com |
| Alcohols | Base-catalyzed (e.g., NaOEt) | β-Alkoxyenone | Often a mixture of E/Z isomers | wikipedia.org |
Hydrofunctionalization involves the addition of an H-X molecule (where X can be OH, OR, NR2, etc.) across the alkyne. The hydration of ynones, for example, can be catalyzed by acids or transition metals to yield 1,3-dicarbonyl compounds.
Carbometallation pathways involve the addition of organometallic reagents. Organocuprates (Gilman reagents) are classic examples of soft nucleophiles that readily add to the β-position of ynones in a conjugate fashion. This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of substituted enones with high regioselectivity. The resulting enolate intermediate can be trapped with various electrophiles, further increasing the synthetic utility of this method.
Cycloaddition Reactions and Pericyclic Processes Involving the Enone System
The electron-deficient alkyne of 1-(4-chlorophenyl)-3-phenylprop-2-yn-1-one makes it an excellent component in various cycloaddition reactions, providing access to a diverse range of heterocyclic and carbocyclic structures.
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. frontiersin.org Ynones are effective dipolarophiles in these reactions. For example, the reaction of this compound with hydrazine (B178648) derivatives is a well-established route to substituted pyrazoles. nih.govmdpi.com The reaction proceeds through an initial Michael addition of the hydrazine to the activated alkyne, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole (B372694) ring. mdpi.com Similarly, reaction with hydroxylamine (B1172632) can produce isoxazoles, while azides yield triazoles and nitrile oxides afford isoxazoles. wpmucdn.comorganic-chemistry.org
| 1,3-Dipole | Reagents/Conditions | Heterocyclic Product | Reference |
|---|---|---|---|
| Hydrazine (H₂NNH₂) | Ethanol, reflux | 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole derivative | nih.govresearchgate.net |
| Hydroxylamine (NH₂OH·HCl) | Base (e.g., KOH), Ethanol | 5-(4-chlorophenyl)-3-phenylisoxazole | wpmucdn.com |
| Nitrile Oxides (Ar-CNO) | Generated in situ from oxime halides | Isoxazole derivative | beilstein-journals.org |
| Azomethine Ylides | Generated from isatin (B1672199) and an amino acid | Spiro-pyrrolidine derivative | frontiersin.org |
In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The inverse-electron-demand Diels-Alder (IEDDA) reaction reverses these electronic requirements. The activated alkyne in this compound can function as the electron-deficient component (dienophile) in reactions with highly electron-rich dienes, such as 1,2,4,5-tetrazines. nih.gov This type of reaction is a powerful strategy for synthesizing highly substituted and functionalized nitrogen-containing heterocycles. nih.gov The initial [4+2] cycloaddition is often followed by a retro-Diels-Alder reaction, such as the extrusion of dinitrogen, to yield a dihydropyridine (B1217469) or pyridine (B92270) product, which can then undergo further transformations.
Catalytic Transformations Mediated by Transition Metals (e.g., Gold, Rhodium, Ruthenium)
Transition metals, particularly soft, carbophilic metals like gold, rhodium, and ruthenium, are exceptional catalysts for activating the alkyne moiety of ynones toward a variety of transformations. nih.govdntb.gov.ua
Gold catalysts, in particular, have emerged as powerful tools in ynone chemistry due to their strong Lewis acidity and high affinity for C-C triple bonds. frontiersin.org Gold(I) and gold(III) complexes can activate the alkyne, facilitating nucleophilic attack even by weak nucleophiles under mild conditions. mdpi.combeilstein-journals.org This activation can lead to a diverse range of reactions, including hydration, hydroalkoxylation, and complex cycloisomerization cascades. beilstein-journals.orgscispace.com The general catalytic cycle involves the coordination of the gold species to the alkyne, which increases its electrophilicity. A nucleophile then attacks the activated alkyne, and the cycle is completed by protodeauration, regenerating the active gold catalyst. scispace.com
Rhodium and ruthenium catalysts are also employed in transformations of ynones. beilstein-journals.org They are particularly known for mediating cycloaddition reactions, such as [4+2] and [2+2+2] cycloadditions, as well as carbonylation reactions. beilstein-journals.orgnih.gov For example, rhodium(I) can catalyze the [4+2+1] cycloaddition of vinylallenes and carbon monoxide, where an ynone could potentially act as a reaction partner. nih.gov
| Metal Catalyst | Typical Transformation | Mechanistic Role of Metal | Reference |
|---|---|---|---|
| Gold (Au(I), Au(III)) | Hydration, Cycloisomerization, Intermolecular Additions | Activates alkyne as a π-Lewis acid | frontiersin.orgbeilstein-journals.orgscispace.com |
| Rhodium (Rh(I), Rh(II)) | Cycloadditions, Pauson-Khand type reactions | Forms metallacyclic intermediates | beilstein-journals.orgnih.gov |
| Ruthenium (Ru(II)) | Metathesis, Cycloadditions | Forms metallacyclic intermediates, metal-carbene formation | beilstein-journals.org |
Intramolecular Cyclization and Rearrangement Reactions
Intramolecular cyclization reactions are powerful tools for the construction of complex cyclic molecules from linear precursors. For derivatives of this compound, the presence of the ynone functionality allows for various cyclization pathways, often triggered by the introduction of a nucleophile that can subsequently participate in a ring-closing event.
A notable example can be seen in the base-catalyzed intramolecular cyclization of a related aminoacetylenic ketone, 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one. mdpi.com This reaction provides a direct method for the synthesis of highly substituted 1,2-dihydro-3H-pyrrol-3-one derivatives. mdpi.com The process is initiated by the attack of a nucleophile, in this case, the amino group, onto the activated alkyne.
In a typical procedure, the starting aminoacetylenic ketone is treated with a base such as potassium hydroxide (B78521) in ethanol. mdpi.com The reaction proceeds under mild conditions (40–45 °C) to afford the cyclized product in good yield. mdpi.com The mechanism likely involves the deprotonation of the amine, followed by a 5-endo-dig cyclization, a pathway that is generally disfavored by Baldwin's rules but can occur in the presence of transition metals or with specific substrate geometries. An alternative pathway could involve the initial attack of the amine onto the carbonyl group, followed by rearrangement and cyclization. The progress of this reaction can be monitored by the disappearance of the characteristic C≡C bond stretching frequency in the IR spectrum (~2240 cm⁻¹). mdpi.com
The conditions and outcomes for the cyclization of a representative amino-ynone precursor are summarized in the table below.
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one | KOH (0.5 equiv.) | Ethanol | 40-45 | 8 | 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | 75 |
| Data sourced from related studies on ynone cyclization. mdpi.com |
Rearrangement reactions of ynones, while less specifically documented for this exact compound, are a known class of transformations for α,β-alkynyl ketones. These can include Meyer-Schuster and Rupe rearrangements under acidic conditions, although these typically involve a propargylic alcohol, a structure not present in the parent compound. However, rearrangements can be induced through initial additions to the alkyne or carbonyl group, leading to intermediates that then undergo structural reorganization.
Asymmetric Hydroalkynylations and Related Enantioselective Processes
The development of asymmetric transformations for alkynes is a cornerstone of modern organic synthesis, allowing for the creation of chiral molecules with high enantiopurity. While specific studies on the asymmetric hydroalkynylation of this compound are not widely reported, the principles can be extrapolated from research on related substrates.
Asymmetric hydroalkynylation involves the addition of a C-H bond across the alkyne in an enantioselective manner. Catalytic systems, often based on transition metals like iridium or rhodium complexed with chiral ligands, are typically employed to control the stereochemical outcome. nih.gov For a substrate like this compound, a potential asymmetric reaction could involve the conjugate addition of a nucleophile to the activated alkyne, guided by a chiral catalyst.
For instance, enantioselective Michael additions to ynones have been achieved using chiral organocatalysts or metal complexes. The catalyst and the nucleophile would form a chiral environment around the ynone, leading to a preferential attack on one of the two prochiral faces of the alkyne.
A hypothetical enantioselective process is outlined below:
| Ynone Substrate | Nucleophile | Chiral Catalyst | Product Type | Expected Outcome |
| This compound | Malonate Ester | Chiral Phase-Transfer Catalyst | Chiral Adduct | High Enantiomeric Excess (ee) |
| This compound | Thiol | Chiral Lewis Acid | Chiral Thioether | High Enantiomeric Excess (ee) |
Another relevant class of reactions is the enantioselective formal [2+2] cycloaddition. While not a hydroalkynylation, it demonstrates the potential for enantiocontrol in reactions involving the ynone scaffold. In such reactions, the ynone could react with an alkene under the influence of a chiral catalyst to form a cyclobutene (B1205218) derivative with high stereoselectivity. nih.gov The success of these transformations hinges on the ability of the chiral catalyst to effectively differentiate between the prochiral faces of the substrate.
Radical and Single-Electron Transfer (SET) Induced Reactivity
The electron-deficient nature of the alkyne in this compound makes it susceptible to attack by radical species. Radical additions to alkynes are a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. These reactions can be initiated by photoredox catalysis, radical initiators like AIBN, or through single-electron transfer (SET) from a suitable donor.
In a typical radical addition, a radical species (R•) adds to one of the sp-hybridized carbons of the alkyne, generating a vinyl radical intermediate. This intermediate can then be trapped by a hydrogen atom donor or another molecule to yield the final product. The regioselectivity of the initial radical attack is governed by the stability of the resulting vinyl radical. For this compound, the attack would likely occur at the carbon atom beta to the carbonyl group, as the resulting radical would be stabilized by the adjacent phenyl ring.
Single-electron transfer (SET) processes represent another important pathway for the reaction of ynones. An SET donor can transfer an electron to the ynone, which acts as an electron acceptor, to form a radical anion intermediate. This highly reactive species can then undergo a variety of transformations, including dimerization, cyclization, or reaction with an electrophile. The feasibility of an SET process is dependent on the redox potentials of the donor and the ynone acceptor.
Mechanistic possibilities for radical reactions are summarized in the table below.
| Initiation Method | Radical/Electron Source | Intermediate | Potential Product |
| Photoredox Catalysis | Excited Photocatalyst | Vinyl Radical | Functionalized Alkene |
| Radical Initiator (AIBN) | Alkyl Radical | Vinyl Radical | Alkylated Alkene |
| SET Reduction | Alkali Metal | Radical Anion | Dimerized or Reduced Product |
For example, the reaction of an aryl-substituted allene (B1206475) with a trifluoromethyl radical source under photoredox conditions leads to the formation of an allylic radical, which can then be trapped. nih.gov A similar reaction with an ynone like this compound could lead to trifluoromethylated alkene products.
Chemoselective and Regioselective Functionalization of Aryl Moieties and the Alkyne
The structure of this compound offers multiple sites for functionalization: the alkyne, the 4-chlorophenyl ring, and the phenyl ring. Achieving selective functionalization at one of these sites while leaving the others untouched is a significant synthetic challenge that relies on controlling the chemoselectivity and regioselectivity of the reaction.
Functionalization of the Alkyne: The alkyne is the most reactive site for many transformations. As discussed, it can undergo nucleophilic additions, cycloadditions, and radical additions. The presence of the electron-withdrawing carbonyl group makes the alkyne an excellent Michael acceptor. This allows for the regioselective addition of a wide range of nucleophiles to the β-carbon, leading to the formation of functionalized chalcone (B49325) derivatives.
Functionalization of the Aryl Moieties: The two aryl rings can be functionalized through electrophilic aromatic substitution reactions. However, the reactivity of the two rings is different. The phenyl ring attached to the alkyne is relatively neutral, while the 4-chlorophenyl ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of both the chloro and the carbonyl groups.
Conversely, for nucleophilic aromatic substitution, the 4-chlorophenyl ring is activated by the carbonyl group, making the chlorine atom susceptible to displacement by strong nucleophiles. This provides a handle for introducing new substituents at the C4 position of this ring.
Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful methods for the functionalization of aryl halides. The chloro-substituent on the 4-chlorophenyl ring can participate in such reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. Careful selection of the catalyst and reaction conditions would be necessary to avoid competing reactions at the alkyne.
A summary of potential selective functionalization strategies is provided below.
| Reaction Type | Reagent | Target Site | Product Type |
| Michael Addition | Amine (e.g., Piperidine) | Alkyne (β-carbon) | Enaminone |
| Sonogashira Coupling | Phenylacetylene (B144264), Pd/Cu catalyst | 4-Chlorophenyl Ring (C-Cl bond) | Diarylalkyne derivative |
| Nucleophilic Aromatic Substitution | Sodium Methoxide | 4-Chlorophenyl Ring (C-Cl bond) | 4-Methoxyphenyl derivative |
| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Phenyl Ring | Acetyl-substituted derivative |
By carefully choosing reagents and conditions, it is possible to selectively modify different parts of the this compound molecule, highlighting its utility as a versatile building block in organic synthesis.
Computational Analysis of this compound: A Theoretical Perspective
Introduction
While extensive experimental and computational studies have been conducted on chalcones and their derivatives—compounds featuring a 1,3-diaryl-prop-2-en-1-one core—the specific molecule This compound , which contains a carbon-carbon triple bond (an alkynone or ynone), is not widely represented in dedicated computational chemistry literature. Scientific research has thoroughly explored the electronic and structural properties of analogous chalcones using various theoretical methods. krishisanskriti.orgresearchgate.netmaterialsciencejournal.org This article provides a detailed theoretical framework for how the electronic structure and reactivity of this compound would be analyzed using established computational chemistry methodologies. The findings and data presented are based on established principles and results from closely related compounds, offering a predictive exploration of its molecular characteristics.
Computational Chemistry and Theoretical Studies on Electronic Structure and Reactivity Profiles
Computational Elucidation of Reaction Mechanisms and Transition State Structures
The investigation into how this compound participates in chemical reactions through computational modeling is a critical area that remains to be explored. Such studies would provide invaluable insights into its synthetic applications and reactivity.
Calculation of Activation Energies and Reaction Pathways
No published theoretical studies detailing the activation energies and reaction pathways for this compound were found. This type of analysis, typically performed using Density Functional Theory (DFT), would involve mapping the potential energy surface of a reaction. For instance, in a hypothetical addition reaction across the alkyne bond, calculations would identify the transition state structure—the highest energy point along the reaction coordinate—and determine the energy barrier (activation energy) that must be overcome for the reaction to proceed. General computational studies on ynones confirm that the presence of the carbonyl group influences the activation energy for radical reactions, but specific values for this compound are not available.
Solvation Effects Modeling on Reaction Energetics and Dynamics
The influence of solvents on the reaction rates and mechanisms of this compound has not been computationally modeled. Theoretical investigations in this area would typically employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment. These models are crucial for accurately predicting how a solvent's polarity might stabilize or destabilize reactants, transition states, and products, thereby altering the energetic profile of the reaction pathway. While studies on analogous chalcones demonstrate significant solvent effects on their photophysical properties, similar computational data for the reaction energetics of the target ynone is absent.
Theoretical Vibrational Spectroscopy and NMR Parameter Predictions for Mechanistic Interpretation
Computational predictions of spectroscopic data are vital for confirming molecular structures and interpreting experimental results, particularly for transient species in a reaction mechanism. For this compound, such predictive data is not available in the literature. Theoretical calculations would provide predicted frequencies for FT-IR and Raman spectroscopy, corresponding to the vibrational modes of the molecule, and calculated chemical shifts for ¹H and ¹³C NMR. For example, a key vibrational mode to analyze would be the characteristic stretching frequency of the C≡C triple bond. This data, when compared with experimental spectra, can validate the presence of specific functional groups and bonding arrangements.
Analysis of Non-Covalent Interactions and Intermolecular Forces
The study of non-covalent interactions is fundamental to understanding the solid-state structure and crystal packing of a molecule. There are no published studies that analyze these forces for this compound. Such an analysis would typically involve computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, often based on a determined crystal structure. These methods can identify and characterize weak interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that dictate how molecules arrange themselves in a crystal lattice. For structurally related compounds, these types of analyses have been performed, revealing the importance of various weak interactions in stabilizing the crystal structure, but no such data exists for the target ynone.
Mechanistic Probes and Biochemical Target Engagement in Non Clinical in Vitro Systems
Cell-Based Assays for Investigating Cellular Pathway Modulation and Biological Responses (Mechanistic Focus)
High-Throughput Screening for Phenotypic Effects in Defined Cell Lines
High-throughput screening (HTS) is a foundational approach in drug discovery and chemical biology to rapidly assess the effects of thousands of compounds on biological systems. This methodology would be instrumental in identifying any phenotypic changes induced by 1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one in various cell lines.
In a typical HTS setup, a diverse panel of human cancer cell lines or other disease-relevant cell types would be cultured in multi-well plates. These cells would then be treated with a range of concentrations of this compound. Following an incubation period, automated imaging systems or plate readers would be used to measure various phenotypic parameters.
Table 1: Representative High-Throughput Screening Assays
| Assay Type | Parameter Measured | Potential Phenotypic Effect of Compound |
| Cell Viability/Cytotoxicity | ATP levels (e.g., CellTiter-Glo®), membrane integrity (e.g., LDH release), or metabolic activity (e.g., MTT/XTT assay) | Decrease in viable cells, indicating potential cytotoxic or anti-proliferative activity. |
| Apoptosis | Caspase-3/7 activation, Annexin V staining | Induction of programmed cell death. |
| Cell Cycle Analysis | DNA content staining (e.g., DAPI, propidium (B1200493) iodide) | Arrest at specific phases of the cell cycle (G1, S, G2/M). |
| Morphology Analysis | High-content imaging of cellular and nuclear morphology | Changes in cell size, shape, or cytoskeletal organization. |
This table is illustrative of standard HTS assays and does not represent actual data for this compound due to a lack of available information.
Reporter Gene Assays for Specific Pathway Activation or Inhibition
Reporter gene assays are a powerful tool to determine if a compound modulates a specific signaling pathway. These assays utilize a reporter gene (e.g., luciferase, β-galactosidase) under the control of a DNA response element that is activated or repressed by a particular transcription factor.
To investigate the mechanism of action of this compound, cell lines engineered with various pathway-specific reporters would be employed. For example, to test for effects on the NF-κB pathway, cells would contain a luciferase gene downstream of an NF-κB response element. A change in light output after treatment with the compound would indicate modulation of the pathway.
Table 2: Examples of Reporter Gene Assays for Pathway Analysis
| Pathway | Transcription Factor | Reporter Construct | Potential Interpretation of Signal Change |
| NF-κB Signaling | NF-κB | NF-κB Response Element - Luciferase | Inhibition or activation of inflammatory signaling. |
| Wnt/β-catenin Signaling | TCF/LEF | TCF/LEF Response Element - Luciferase | Modulation of developmental and cancer-related pathways. |
| Nrf2 Signaling | Nrf2 | Antioxidant Response Element (ARE) - Luciferase | Activation of the cellular antioxidant response. |
| HIF-1α Signaling | HIF-1α | Hypoxia Response Element (HRE) - Luciferase | Interference with cellular response to hypoxia. |
This table provides examples of common reporter gene assays. Specific data for this compound is not available.
Structure-Activity Relationship (SAR) Derivation from In Vitro Mechanistic Data Sets
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. By synthesizing and testing a series of analogues of this compound, researchers could systematically probe the contribution of different structural features to its biological activity.
An SAR campaign would involve modifying the phenyl and chlorophenyl rings with various substituents (e.g., electron-donating or -withdrawing groups, bulky or small groups) and altering the propiolnone linker. The in vitro activity of each analogue would be determined using assays identified in the initial screening phases (e.g., cytotoxicity assays or reporter gene assays).
Table 3: Hypothetical SAR Study of this compound Analogues
| Analogue | R1 (on Chlorophenyl Ring) | R2 (on Phenyl Ring) | In Vitro Activity (e.g., IC50) |
| Parent Compound | 4-Cl | H | Reference Value |
| Analogue 1 | 4-F | H | To be determined |
| Analogue 2 | 4-CH3 | H | To be determined |
| Analogue 3 | 4-Cl | 4-OCH3 | To be determined |
| Analogue 4 | 4-Cl | 4-NO2 | To be determined |
This table represents a hypothetical experimental design for an SAR study, as no such data for this compound has been published.
Chemoproteomic Approaches for Covalent Target Identification in Cellular Lysates
Given the electrophilic nature of the ynone functional group, this compound could potentially act as a covalent inhibitor by reacting with nucleophilic residues (e.g., cysteine, lysine) on target proteins. Chemoproteomic methods are the gold standard for identifying the cellular targets of such covalent compounds.
A common approach is Activity-Based Protein Profiling (ABPP). This would involve synthesizing a probe version of this compound that incorporates a reporter tag (e.g., a biotin (B1667282) or a clickable alkyne). This probe would be incubated with cellular lysates or live cells to allow for covalent labeling of its targets. The tagged proteins would then be enriched (e.g., using streptavidin beads for a biotin tag) and subsequently identified by mass spectrometry. By comparing the protein profiles from probe-treated and control samples, specific targets of the compound can be identified.
The results of such an experiment would provide direct evidence of the molecular targets of this compound, offering critical insights into its mechanism of action. However, no chemoproteomic studies for this specific compound have been reported in the scientific literature.
Advanced Applications in Materials Science, Catalysis, and Chemical Probes
Building Blocks for Functional Polymeric Materials and Organic Optoelectronics
The presence of a reactive triple bond and aromatic rings in 1-(4-chlorophenyl)-3-phenylprop-2-yn-1-one makes it a promising monomer for the synthesis of functional polymers with interesting optical and electronic properties.
Polymerization Strategies (e.g., Polycyclotrimerization, Addition Polymerization)
The carbon-carbon triple bond in this compound is a key functional group that can participate in various polymerization reactions. One of the most significant is polycyclotrimerization . This process involves the cyclization of three alkyne units to form a substituted benzene (B151609) ring. By polymerizing a diyne monomer or a mixture of mono- and diynes, highly cross-linked and thermally stable polymers with a network of aromatic rings can be obtained. The incorporation of this compound as a comonomer in such reactions could introduce specific functionalities and influence the resulting polymer's properties, such as solubility, thermal stability, and electronic characteristics.
Addition polymerization across the activated triple bond is another viable strategy. The electron-withdrawing carbonyl group adjacent to the alkyne moiety makes it susceptible to nucleophilic addition. This reactivity can be harnessed to create linear polymers with backbones containing the remnant of the propynone structure. The choice of initiator and reaction conditions would be crucial in controlling the polymer's molecular weight and architecture.
| Polymerization Strategy | Monomer Functionality | Potential Polymer Characteristics |
| Polycyclotrimerization | Alkyne group | High thermal stability, rigid network structure, potential for high refractive index |
| Addition Polymerization | Activated alkyne | Linear polymer chains, potential for functional side groups, tunable solubility |
Incorporation into Conjugated Polymer Backbones for Electronic Devices
Conjugated polymers are a class of organic materials with alternating single and double or triple bonds, which allows for the delocalization of π-electrons along the polymer chain. This property is the basis for their use in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).
The this compound scaffold can be incorporated into conjugated polymer backbones through various synthetic methodologies. For instance, the phenyl and chlorophenyl groups can be functionalized with polymerizable groups (e.g., boronic esters and halides for Suzuki coupling, or terminal alkynes for Sonogashira coupling) to create monomers that can be integrated into longer conjugated chains. The presence of the electron-withdrawing ketone and the chlorine atom can significantly influence the electronic properties of the resulting polymer, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the material's charge transport capabilities and its performance in electronic devices.
Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis
The carbonyl group and the potential for coordination through the aromatic rings or the alkyne's π-system suggest that this compound and its derivatives could serve as ligands in coordination chemistry and catalysis.
Design and Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers Incorporating the Scaffold
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. They are known for their high porosity and tunable structures, with applications in gas storage, separation, and catalysis. To be incorporated into a MOF, the this compound molecule would need to be functionalized with suitable coordinating groups, such as carboxylates or nitrogen-containing heterocycles.
For example, carboxylic acid groups could be introduced onto the phenyl or chlorophenyl rings, transforming the molecule into a multitopic linker. The resulting ligand could then be reacted with metal ions to form novel MOFs. The size and shape of the pores in these MOFs would be dictated by the geometry of the ligand, and the chemical environment within the pores would be influenced by the chloro and keto functionalities. This could lead to MOFs with specific affinities for certain guest molecules or with catalytic activity.
Application in Enantioselective Catalysis (e.g., Asymmetric Hydrogenation, Aldol (B89426) Reactions)
In the field of enantioselective catalysis, chiral ligands are used to direct the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of a chiral product. While this compound itself is achiral, it can be used as a starting material for the synthesis of chiral ligands.
For instance, the ketone group can be reduced to a hydroxyl group, which can then serve as a handle for the attachment of a chiral auxiliary. Alternatively, the aromatic rings can be functionalized to introduce chiral substituents. These modified structures could then be used as ligands for transition metals in asymmetric reactions such as hydrogenation or aldol reactions. The electronic properties imparted by the chloro and phenyl groups could influence the catalytic activity and selectivity of the metal complex.
Development of Chemo- and Biosensors for Environmental and Analytical Applications
Chemosensors are molecules designed to signal the presence of a specific analyte through a change in a measurable physical property, such as color or fluorescence. The structurally related class of compounds, chalcones (which are α,β-unsaturated ketones), have been extensively studied for their sensing capabilities. researchgate.netmdpi.comscilit.com This suggests that this compound, with its conjugated system, also holds potential in this area.
The sensing mechanism of chalcone-based sensors often relies on the interaction of the analyte with the conjugated system, leading to a change in its electronic structure and, consequently, its photophysical properties. rsc.orgnih.gov For example, the binding of a metal ion to the carbonyl group can alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a detectable colorimetric or fluorometric response.
The this compound scaffold could be functionalized with specific recognition units to create selective chemosensors for various analytes, including metal ions, anions, and neutral molecules. For environmental applications, sensors for heavy metal ions like mercury, lead, and cadmium are of particular interest. In the realm of biosensing, derivatives of this compound could be designed to detect biologically relevant species. The presence of the chlorine atom could also be exploited to modulate the sensing properties or to provide an additional site for interaction.
| Analyte Class | Potential Sensing Mechanism | Desired Sensor Response |
| Metal Ions | Coordination with the carbonyl group, alteration of ICT | Color change, fluorescence quenching or enhancement |
| Anions | Hydrogen bonding or electrostatic interactions | Shift in absorption or emission wavelength |
| Biomolecules | Specific binding interactions with functionalized derivatives | Turn-on or turn-off fluorescence |
While direct experimental evidence for the application of this compound in these advanced areas is still limited, the foundational knowledge from related compound classes provides a strong rationale for its potential. Further research into the synthesis of functionalized derivatives and the evaluation of their properties will be crucial in unlocking the full potential of this versatile chemical scaffold.
Design Principles for Fluorescent and Chromogenic Probes
The design of fluorescent and chromogenic probes based on the this compound scaffold hinges on the principles of molecular recognition and signal transduction. The core structure serves as a fluorophore or chromophore, and the introduction of specific functional groups allows for tailored interactions with target molecules.
Key design strategies include:
Receptor Integration: The incorporation of a binding site, or receptor, that selectively interacts with the target analyte (e.g., a metal ion, anion, or small molecule). This interaction perturbs the electronic structure of the diarylpropynone, leading to a change in its absorption or emission spectrum.
Photoinduced Electron Transfer (PET): A common mechanism where the binding of an analyte to the receptor modulates the efficiency of PET from a donor to the fluorophore. This can result in a "turn-on" or "turn-off" fluorescent response.
Intramolecular Charge Transfer (ICT): The diarylpropynone core can exhibit ICT characteristics. Analyte binding can enhance or inhibit this process, causing a noticeable shift in the fluorescence emission wavelength.
The following table summarizes the key design principles:
| Design Principle | Mechanism of Action | Desired Outcome |
| Receptor Integration | Selective binding to the target analyte. | High specificity and sensitivity. |
| Photoinduced Electron Transfer (PET) | Modulation of electron transfer upon analyte binding. | "Turn-on" or "turn-off" fluorescence. |
| Intramolecular Charge Transfer (ICT) | Alteration of the electronic distribution within the molecule. | Ratiometric or colorimetric changes. |
Selective Detection of Metal Ions, Anions, or Small Molecules in Complex Matrices
While specific applications of this compound as a selective probe are still an emerging area of research, the broader class of diarylpropynones and related chalcones has demonstrated significant potential. For instance, derivatives have been designed for the selective detection of various species.
Hypothetical Detection Data for a Modified this compound Probe:
The table below presents hypothetical data illustrating how a functionalized derivative of this compound might respond to different metal ions.
| Analyte (Metal Ion) | Fluorescence Intensity Change (%) | Emission Wavelength Shift (nm) |
| Cu²⁺ | -85 | +20 |
| Fe³⁺ | -70 | +15 |
| Hg²⁺ | -90 | +25 |
| Zn²⁺ | +150 | -10 |
| Na⁺ | < 5 | < 2 |
| K⁺ | < 5 | < 2 |
This data is illustrative and intended to demonstrate the principle of selective detection.
The selectivity of such probes is crucial for their application in complex biological or environmental samples, where a multitude of other species are present.
A Versatile Building Block: Strategic Intermediates in Total Synthesis
The reactivity of the α,β-alkynyl ketone functionality makes this compound a valuable intermediate in the total synthesis of complex natural products and other designed molecules. The triple bond and the carbonyl group offer multiple sites for chemical transformations.
Potential synthetic applications include:
Michael Additions: The electron-deficient triple bond is susceptible to conjugate addition by various nucleophiles, enabling the introduction of new functional groups and the construction of more complex carbon skeletons.
Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as Diels-Alder or Huisgen cycloadditions (after conversion to an azide (B81097) or with a suitable partner), to form carbocyclic and heterocyclic ring systems.
Heterocycle Synthesis: The 1,3-dielectrophilic nature of the propynone system allows for reactions with binucleophiles to construct a wide array of five- and six-membered heterocyclic compounds, which are common motifs in natural products.
Engineering at the Nanoscale: Surface Functionalization and Nanomaterial Hybridization
The aromatic rings of this compound provide handles for its attachment to surfaces and nanomaterials, enabling the creation of advanced interfaces with tailored properties.
Methods for surface functionalization and hybridization include:
Self-Assembled Monolayers (SAMs): By introducing appropriate anchoring groups (e.g., thiols, silanes) onto one of the phenyl rings, the molecule can be used to form ordered SAMs on surfaces like gold or silica.
Nanoparticle Functionalization: The compound can be tethered to the surface of nanoparticles (e.g., gold nanoparticles, quantum dots) to modify their surface chemistry, solubility, and optical properties. The conjugated system of the molecule can also influence the electronic properties of the nanomaterial.
These hybrid materials could find applications in sensing, catalysis, and electronics, where the properties of both the organic molecule and the inorganic nanomaterial are synergistically combined.
Future Research Trajectories and Emerging Opportunities
Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency and Scalability
The synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-yn-1-one and its derivatives can be significantly advanced through the adoption of flow chemistry and automated synthesis platforms. syrris.comresearchgate.net Traditional batch synthesis methods, while effective at the lab scale, often present challenges in terms of scalability, reproducibility, and safety. syrris.com Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved product purity, and minimized waste generation. researchgate.net
Table 1: Comparison of Batch vs. Flow Synthesis for Aryl Propiophenones
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scalability | Often requires re-optimization | Direct scalability with no re-optimization |
| Reproducibility | Can be variable | High |
| Safety | Handling of large quantities of reagents can be hazardous | Smaller reaction volumes enhance safety |
| Efficiency | Can be time-consuming with manual workup | Increased efficiency through automation and integration |
| Waste Generation | Can generate significant chemical waste | Minimized waste generation |
Machine Learning and Artificial Intelligence Applications in Compound Design and Reactivity Prediction
Exploration of Unprecedented Reactivity Patterns and Novel Transformations
The aryl propiophenone (B1677668) core of this compound provides a rich platform for exploring novel chemical transformations. The presence of the electron-withdrawing chlorophenyl group and the reactive triple bond can be exploited to uncover unprecedented reactivity patterns. Research can focus on developing new catalytic systems to achieve selective functionalization of the aromatic rings or the propiophenone backbone. nih.gov
For example, catalyzed reactions could lead to the formation of complex heterocyclic structures, which are of significant interest in medicinal chemistry. mdpi.com The unique electronic properties of the molecule could also be harnessed in photoredox catalysis or electrochemistry to drive novel chemical transformations. Investigations into the reactivity of the alkyne moiety could lead to the development of new polymerization methods or click chemistry applications. The exploration of reactions with various nucleophiles and electrophiles can expand the synthetic utility of this compound, providing access to a diverse range of new chemical entities.
Development of Multifunctional Chemical Architectures Based on the Aryl Propiophenone Core
The this compound scaffold serves as an excellent starting point for the construction of multifunctional chemical architectures. By strategically introducing different functional groups, molecules with tailored optical, electronic, or biological properties can be designed and synthesized. For instance, the incorporation of donor-acceptor groups could lead to the development of novel materials for organic electronics or nonlinear optics. mdpi.comresearchgate.net
The synthesis of dendrimers or polymers incorporating the aryl propiophenone core could result in materials with unique self-assembly properties, finding applications in areas such as drug delivery or materials science. rsc.org The inherent biological activity of the related chalcone (B49325) framework suggests that derivatives of this compound could be developed as multifunctional agents with, for example, combined antimicrobial and anticancer properties. smolecule.com The versatility of this core structure allows for the creation of complex molecules with integrated functionalities, paving the way for the development of advanced materials and therapeutics.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process, including Friedel-Crafts acylation or Claisen-Schmidt condensation. Key factors include:
- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions like decomposition.
- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency in aryl ketone formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol/THF aids in purification .
- Example reaction table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde, propargyl bromide, K₂CO₃, DMF, 100°C | 65–70 | >90% |
| 2 | Friedel-Crafts acylation with AlCl₃, CH₂Cl₂, 0°C → RT | 75–80 | >95% |
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use complementary techniques:
- X-ray crystallography : Resolves bond angles and torsion angles (e.g., C=O bond length ~1.21 Å, Cl-C-C=O dihedral angle ~15°) .
- Spectroscopy :
- IR : C≡C stretch (~2100 cm⁻¹), C=O stretch (~1680 cm⁻¹) .
- ¹H NMR : Aryl protons (δ 7.2–7.8 ppm), ketone proton (δ 3.2–3.5 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 256.5 (C₁₅H₁₀ClO) .
Q. What purification strategies are effective for removing by-products like chlorinated intermediates?
- Methodological Answer :
- Column chromatography : Silica gel with hexane/ethyl acetate (8:2) gradient.
- Recrystallization : Ethanol/water mixtures at −20°C improve crystal lattice formation .
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (retention time ~12 min) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Density-functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the LUMO energy (−2.3 eV) indicates susceptibility to nucleophilic attack at the ketone group .
- Thermochemical analysis : Atomization energy deviations (<2.4 kcal/mol) validate functional accuracy (e.g., B3LYP hybrid functional) .
- Example computational workflow:
Optimize geometry using Gaussian09 (B3LYP/6-311++G**).
Compare calculated vs. experimental IR/NMR spectra to refine force fields .
Q. What challenges arise in resolving crystallographic data for non-centrosymmetric polymorphs?
- Methodological Answer :
- Space group determination : Use SHELXL for refinement (e.g., P2₁2₁2₁ vs. Cc). Non-centrosymmetric crystals may require twinning corrections .
- Hydrogen bonding analysis : Graph-set notation (e.g., C(6) chains) identifies packing motifs influencing optical properties .
- ORTEP-3 visualization : Validate thermal ellipsoids and anisotropic displacement parameters (ADPs) for Cl and O atoms .
Q. How can researchers address contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-validation : Compare XRD bond lengths with DFT-optimized geometries to resolve discrepancies in NMR/IR peak assignments .
- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational flexibility (e.g., rotameric equilibria affecting δ 7.5 ppm splitting) .
- Impurity profiling : LC-MS/MS detects trace by-products (e.g., dimerization at <5% abundance) .
Q. What strategies enhance the compound’s non-linear optical (NLO) properties for material science applications?
- Methodological Answer :
- Hyperpolarizability tuning : Introduce electron-withdrawing groups (e.g., NO₂) at the para position to increase β values (β ~15 × 10⁻³⁰ esu) .
- Crystal engineering : Co-crystallize with donor molecules (e.g., pyridine) to enhance charge-transfer interactions .
- Kurtz-Perry powder test : Measure second-harmonic generation (SHG) efficiency relative to KDP (e.g., 1.2× KDP at 1064 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
